molecular formula C17H16N4O2 B13884294 [6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine

[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine

Cat. No.: B13884294
M. Wt: 308.33 g/mol
InChI Key: KTYPESCCLHWTAJ-UHFFFAOYSA-N
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Description

[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino-phenoxy group and a methoxy-phenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a pyrimidine derivative with a 4-amino-phenol, followed by the introduction of a 3-methoxy-phenyl group through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used in the study of enzyme interactions and protein binding. Its ability to form hydrogen bonds and participate in π-π interactions makes it valuable for biochemical assays.

Medicine

In medicine, this compound has potential as a therapeutic agent. It can be explored for its anti-cancer, anti-inflammatory, or antimicrobial properties, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-(4-aminophenoxy)-N-(3-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H16N4O2/c1-22-15-4-2-3-13(9-15)21-16-10-17(20-11-19-16)23-14-7-5-12(18)6-8-14/h2-11H,18H2,1H3,(H,19,20,21)

InChI Key

KTYPESCCLHWTAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=NC=N2)OC3=CC=C(C=C3)N

Origin of Product

United States

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